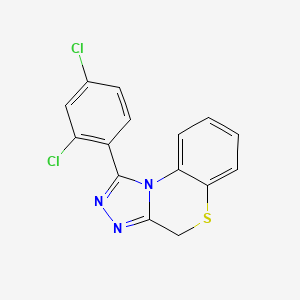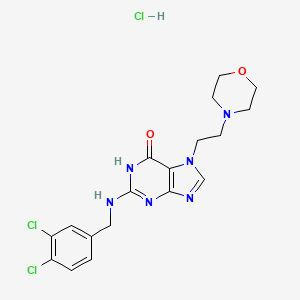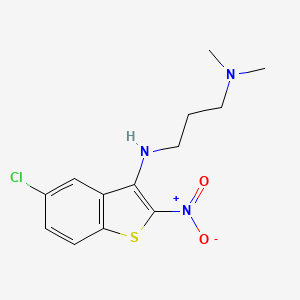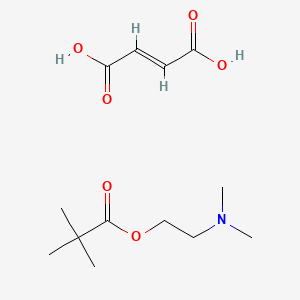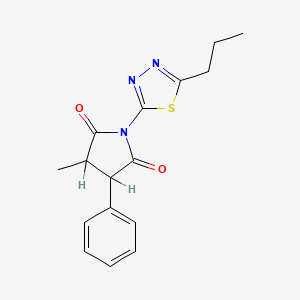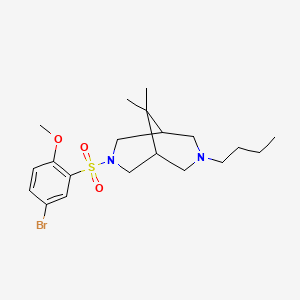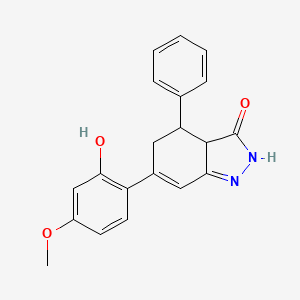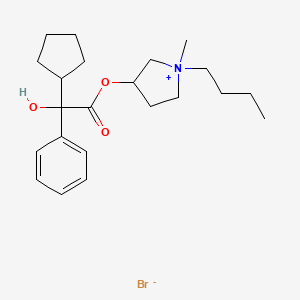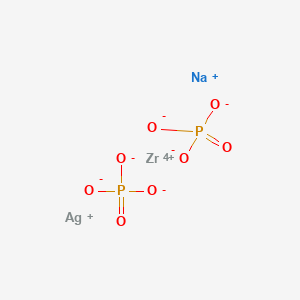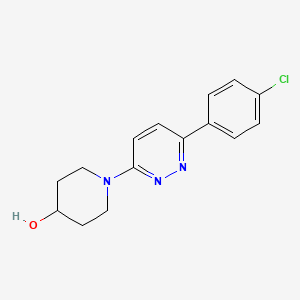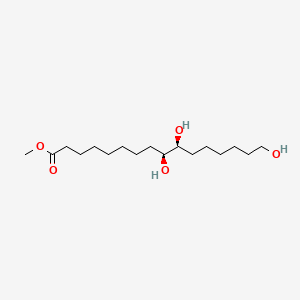
Aleuritic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aleuritic acid methyl ester is an organic compound derived from aleuritic acid, which is a significant component of shellac. Shellac is a natural resin secreted by the lac insect, Kerria lacca. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aleuritic acid methyl ester can be synthesized through the esterification of aleuritic acid with methanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of aleuritic acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale esterification of aleuritic acid. The process is optimized to achieve high yields and purity. Industrial methods may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aleuritic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Alcohol derivatives are formed.
Substitution: Various substituted esters and amides can be produced.
Wissenschaftliche Forschungsanwendungen
Aleuritic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of perfumes, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of aleuritic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release aleuritic acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Aleuritic acid methyl ester can be compared with other similar compounds, such as:
Laccijalaric acid: Another component of shellac with similar chemical properties.
Laccishellolic acid: A related compound with distinct functional groups.
Shellolic acid: Shares some structural similarities with aleuritic acid.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties. Its role as a derivative of aleuritic acid also contributes to its uniqueness in various applications.
Eigenschaften
CAS-Nummer |
57491-54-0 |
|---|---|
Molekularformel |
C17H34O5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
methyl (9S,10S)-9,10,16-trihydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O5/c1-22-17(21)13-9-4-2-3-7-11-15(19)16(20)12-8-5-6-10-14-18/h15-16,18-20H,2-14H2,1H3/t15-,16-/m0/s1 |
InChI-Schlüssel |
RPJKCXYNOLKCID-HOTGVXAUSA-N |
Isomerische SMILES |
COC(=O)CCCCCCC[C@@H]([C@H](CCCCCCO)O)O |
Kanonische SMILES |
COC(=O)CCCCCCCC(C(CCCCCCO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


